L-Arginine mono-D-galacturonate
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Overview
Description
L-Arginine mono-D-galacturonate is a compound formed by the combination of L-arginine, an essential amino acid, and D-galacturonic acid, a sugar acid derived from pectin
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of L-Arginine mono-D-galacturonate typically involves the reaction of L-arginine with D-galacturonic acid under controlled conditions. The reaction is usually carried out in an aqueous medium, with the pH adjusted to facilitate the formation of the desired compound. The reaction may require heating and stirring to ensure complete dissolution and interaction of the reactants.
Industrial Production Methods: Industrial production of this compound can be achieved through fermentation processes using genetically engineered microorganisms. For instance, Corynebacterium glutamicum has been engineered to utilize D-galacturonic acid for the production of amino acids like L-arginine . The fermentation process involves the cultivation of these microorganisms in bioreactors, followed by extraction and purification of the desired compound.
Chemical Reactions Analysis
Types of Reactions: L-Arginine mono-D-galacturonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can occur, where specific atoms or groups in the compound are replaced by others.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, which may have different properties and applications.
Scientific Research Applications
L-Arginine mono-D-galacturonate has several scientific research applications, including:
Chemistry: The compound is used in studies related to amino acid and sugar acid interactions, as well as in the synthesis of novel compounds.
Biology: It is used in research on metabolic pathways involving L-arginine and D-galacturonic acid.
Mechanism of Action
The mechanism of action of L-Arginine mono-D-galacturonate involves its interaction with various molecular targets and pathways. L-arginine is known to be a precursor for nitric oxide synthesis, which plays a crucial role in vasodilation and cardiovascular health . The compound may also influence metabolic pathways involving D-galacturonic acid, contributing to its overall effects on biological systems.
Comparison with Similar Compounds
L-Arginine mono-D-galacturonate can be compared with other similar compounds, such as:
L-lysine mono-D-galacturonate:
L-ornithine mono-D-galacturonate: Similar to this compound, this compound is used in studies related to amino acid metabolism and industrial production.
Properties
CAS No. |
94087-90-8 |
---|---|
Molecular Formula |
C12H24N4O9 |
Molecular Weight |
368.34 g/mol |
IUPAC Name |
(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;(2S,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoic acid |
InChI |
InChI=1S/C6H14N4O2.C6H10O7/c7-4(5(11)12)2-1-3-10-6(8)9;7-1-2(8)3(9)4(10)5(11)6(12)13/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);1-5,8-11H,(H,12,13)/t4-;2-,3+,4+,5-/m00/s1 |
InChI Key |
UKDDJHWIVHJRLI-WSDSKSSESA-N |
Isomeric SMILES |
C(C[C@@H](C(=O)O)N)CN=C(N)N.C(=O)[C@@H]([C@H]([C@H]([C@@H](C(=O)O)O)O)O)O |
Canonical SMILES |
C(CC(C(=O)O)N)CN=C(N)N.C(=O)C(C(C(C(C(=O)O)O)O)O)O |
Origin of Product |
United States |
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